isoquinoline-5,8-diamine hydrochloride
Description
Contextualization within the Broader Field of Isoquinoline (B145761) Chemistry
The isoquinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. mdpi.com This structural motif is present in a vast number of naturally occurring alkaloids, such as papaverine (B1678415) and morphine, and is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. mdpi.comthieme-connect.de The chemistry of isoquinoline is rich and varied, with numerous synthetic methods developed to construct and functionalize this ring system. researchgate.net The introduction of substituents, such as amino groups, onto the isoquinoline core significantly alters its electronic properties and reactivity, opening up new avenues for chemical exploration and application.
Academic Significance of Diamino-Substituted Heterocyclic Systems
Heterocyclic compounds containing two amino groups are of considerable academic and practical interest. These diamino-substituted systems are crucial intermediates in the synthesis of a wide array of functional molecules. mdpi.com In medicinal chemistry, they serve as key pharmacophores in the development of therapeutic agents, including antibacterial and anticancer drugs. The presence of two nucleophilic amino groups allows for the construction of complex fused heterocyclic systems and the introduction of diverse functionalities, making them valuable tools for drug discovery and materials science. Research has shown that derivatives of diaminoisoquinolines are being investigated for their potential to treat genetic disorders like myotonic dystrophy type 1 by targeting RNA repeats. thieme-connect.de
Overview of Research Trajectories for the Chemical Compound
Current research involving isoquinoline-5,8-diamine (B3184429) hydrochloride is primarily focused on its application as a monomer in the synthesis of advanced materials. A significant area of investigation is its use in the creation of Covalent Organic Frameworks (COFs).
Synthesis of Covalent Organic Frameworks (COFs): A notable research trajectory for isoquinoline-5,8-diamine is its use as a building block for the synthesis of COFs. For instance, it has been reacted with 1,3,5-triformylphloroglucinol through a Schiff base condensation reaction to produce a two-dimensional COF, designated as TP-IQD. These porous crystalline polymers exhibit high thermal and chemical stability and are being explored for applications in gas separation and storage. The incorporation of the isoquinoline-5,8-diamine unit into the COF structure introduces basic nitrogen sites, which can enhance the selective adsorption of certain gases like carbon dioxide.
Precursor for Isoquinoline-5,8-dione (B3342986): Isoquinoline-5,8-diamine serves as a direct precursor to isoquinoline-5,8-dione through oxidation. This transformation is significant as isoquinoline-5,8-diones are another class of compounds with interesting biological activities and are found in some natural products. researchgate.net The ability to readily convert the diamine to the dione (B5365651) provides a valuable synthetic route to this related class of compounds.
While a detailed, step-by-step synthesis of isoquinoline-5,8-diamine hydrochloride is not extensively documented in readily available literature, the general approach involves the reduction of a corresponding dinitro- or nitroamino-isoquinoline precursor. For example, the reduction of 5-bromo-8-nitroisoquinoline (B189721) can yield the 8-amino derivative, which could then be further functionalized and reduced to the diamine. The final step would involve treatment with hydrochloric acid to form the stable hydrochloride salt.
Structure
3D Structure of Parent
Properties
CAS No. |
1803607-71-7 |
|---|---|
Molecular Formula |
C9H10ClN3 |
Molecular Weight |
195.65 g/mol |
IUPAC Name |
isoquinoline-5,8-diamine;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-5H,10-11H2;1H |
InChI Key |
ZUCDQUDHIYZION-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1N)N.Cl |
Purity |
91 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of Isoquinoline 5,8 Diamine Hydrochloride
Reactions Involving the Primary Amine Functionalities
The presence of two primary amine groups at the C5 and C8 positions of the isoquinoline (B145761) ring system makes isoquinoline-5,8-diamine (B3184429) hydrochloride highly reactive towards a variety of reagents. These amino groups can undergo nucleophilic acylation, alkylation, and condensation reactions, providing pathways to a wide array of derivatives.
Nucleophilic Acylation Reactions and Amide Formation
The primary amine groups of isoquinoline-5,8-diamine readily react with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is a common strategy for introducing various functional groups and for the synthesis of pharmacologically active molecules. For instance, the acylation of related aminoisoquinolines is a key step in the synthesis of compounds with potential antiarrhythmic activity. nih.gov The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid generated.
A general scheme for the acylation of isoquinoline-5,8-diamine is presented below:

Table 1: Examples of Nucleophilic Acylation Reactions
| Acylating Agent | Product | Reference |
| Acetyl chloride | N,N'-(isoquinoline-5,8-diyl)diacetamide | General Reaction |
| Benzoyl chloride | N,N'-(isoquinoline-5,8-diyl)dibenzamide | General Reaction |
Alkylation Reactions of Amino Groups
The amino groups of isoquinoline-5,8-diamine can also undergo alkylation with alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atoms, modifying the electronic properties and steric environment of the molecule. The degree of alkylation can be controlled by the reaction conditions. The alkylation of the isoquinoline skeleton, particularly at the 1-position, has been a subject of interest for creating novel molecular frameworks. ethz.ch While direct N-alkylation of isoquinoline-5,8-diamine is less documented in readily available literature, the general reactivity of aromatic amines suggests this transformation is feasible.
Condensation Reactions with Carbonyl Compounds
The primary amine functionalities of isoquinoline-5,8-diamine can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are often reversible and acid-catalyzed. The resulting imines can be further reduced to form stable secondary amines. This type of reaction is fundamental in the synthesis of various heterocyclic systems. For example, condensation reactions are key steps in the synthesis of isoquinoline and quinoline (B57606) derivatives. researchgate.netnih.gov
Transformations of the Isoquinoline Aromatic System
Beyond the reactivity of the amino groups, the isoquinoline core itself can be chemically modified. These transformations include electrophilic aromatic substitution and oxidation reactions.
Electrophilic Aromatic Substitution Patterns on the Diaminoisoquinoline Core
The electron-donating nature of the two amino groups strongly activates the benzene (B151609) ring of the isoquinoline system towards electrophilic aromatic substitution. byjus.com These amino groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In the case of isoquinoline-5,8-diamine, the positions ortho to the amino groups are C6 and C7. Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur at these positions. The directing effects of the two amino groups are synergistic, reinforcing the substitution at the C6 and C7 positions. youtube.com
It is important to note that the nitrogen atom of the pyridine (B92270) ring is deactivating towards electrophilic attack on that ring. imperial.ac.uk Therefore, substitution on the pyridine portion of the isoquinoline is less favorable.
Table 2: Predicted Electrophilic Aromatic Substitution Products
| Electrophile | Reagent | Predicted Product(s) | Reference |
| Br+ | Br₂ | 6,7-Dibromo-isoquinoline-5,8-diamine | byjus.com |
| NO₂+ | HNO₃/H₂SO₄ | 6,7-Dinitro-isoquinoline-5,8-diamine | byjus.com |
| SO₃ | H₂SO₄ | Isoquinoline-5,8-diamine-6,7-disulfonic acid | byjus.com |
Oxidation Reactions Leading to Quinone and Dione (B5365651) Derivatives (e.g., Isoquinoline-5,8-dione)
The oxidation of isoquinoline-5,8-diamine leads to the formation of isoquinoline-5,8-dione (B3342986), a quinone derivative. thieme-connect.de This transformation is a significant reaction as quinones are an important class of compounds with diverse biological activities. The oxidation can be achieved using various oxidizing agents. For instance, potassium dichromate in strong sulfuric acid has been used to convert isoquinoline-5,8-diamine to isoquinoline-5,8-dione. thieme-connect.de Another method involves the use of potassium chlorate (B79027) in hydrochloric acid, which can also lead to chlorinated derivatives like 6,7-dichloroisoquinoline-5,8-dione. thieme-connect.de
The resulting isoquinoline-5,8-dione is described as being somewhat unstable. thieme-connect.de

Table 3: Oxidation of Isoquinoline-5,8-diamine
| Oxidizing Agent | Product | Yield | Reference |
| Potassium dichromate / H₂SO₄ | Isoquinoline-5,8-dione | Not specified | thieme-connect.de |
| Potassium chlorate / HCl | 6,7-Dichloroisoquinoline-5,8-dione | Not specified | thieme-connect.de |
Reduction Pathways of the Isoquinoline Ring System
The reduction of the isoquinoline nucleus can proceed through various pathways, yielding partially or fully saturated ring systems. The specific outcome is highly dependent on the choice of reducing agent and the reaction conditions. While studies specifically detailing the reduction of isoquinoline-5,8-diamine hydrochloride are not abundant in publicly available literature, the general principles of isoquinoline reduction provide a framework for understanding its potential transformations.
Common methods for the reduction of the isoquinoline ring system involve catalytic hydrogenation and the use of metal hydrides.
Catalytic Hydrogenation: This method typically employs hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. osti.gov The reaction generally leads to the saturation of the nitrogen-containing heterocyclic ring first, followed by the reduction of the carbocyclic (benzene) ring under more forcing conditions. For isoquinoline and its derivatives, catalytic hydrogenation can yield 1,2,3,4-tetrahydroisoquinolines or, with more vigorous conditions, decahydroisoquinolines. arsdcollege.ac.in The presence of the two amino groups on the benzene ring of isoquinoline-5,8-diamine would likely influence the catalyst's activity and the regioselectivity of the reduction.
Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of various functional groups. youtube.com In the context of isoquinolines, these hydrides can reduce the C=N double bond within the heterocyclic ring. For instance, reduction with sodium in liquid ammonia (B1221849) can yield 1,2-dihydroisoquinoline. nih.gov The reactivity of these hydrides can be modulated by the solvent and additives. The hydrochloride form of isoquinoline-5,8-diamine would need to be neutralized prior to reduction with these strong bases.
The table below summarizes common reduction methods for the general isoquinoline ring system, which can be extrapolated to understand the potential reduction pathways for isoquinoline-5,8-diamine.
| Reagent/Catalyst | Product(s) | Ring(s) Reduced |
| H₂/Pt, Pd, or Ni | 1,2,3,4-Tetrahydroisoquinoline | Pyridine ring |
| H₂/Pt, Pd, or Ni (vigorous conditions) | Decahydroisoquinoline | Both rings |
| Na/NH₃ (liquid) | 1,2-Dihydroisoquinoline | Pyridine ring (partially) |
| Sn/HCl | 1,2,3,4-Tetrahydroisoquinoline | Pyridine ring |
Table 1: General Reduction Methods for the Isoquinoline Ring System
Formation of Complex Molecular Architectures and Hybrid Systems
The dual functionality of isoquinoline-5,8-diamine, with its reactive amino groups and the versatile isoquinoline scaffold, makes it a valuable building block for the synthesis of complex molecular architectures and hybrid systems. Its applications span from the creation of novel heterocyclic frameworks to the construction of advanced materials.
One of the notable reactions of isoquinoline-5,8-diamine is its oxidation to isoquinoline-5,8-dione . This transformation can be achieved using reagents like potassium dichromate in sulfuric acid. thieme-connect.de The resulting dione is a reactive species that can participate in various cycloaddition and condensation reactions, serving as a precursor for more complex molecules.
The diamine functionality of isoquinoline-5,8-diamine makes it an excellent monomer for polymerization reactions. It can be reacted with dicarboxylic acids or their derivatives to form polyamides . These polymers incorporate the rigid and planar isoquinoline unit into the polymer backbone, which can impart desirable thermal and mechanical properties.
Furthermore, isoquinoline-5,8-diamine has been utilized in the burgeoning field of Covalent Organic Frameworks (COFs) . COFs are crystalline porous polymers with well-defined structures. Through Schiff base condensation reactions with multifunctional aldehydes, such as 1,3,5-triformylphloroglucinol (TFP), isoquinoline-5,8-diamine can be integrated into 2D or 3D frameworks. The resulting COFs exhibit high porosity and can be designed with specific functionalities for applications in gas storage, separation, and catalysis.
The amino groups of isoquinoline-5,8-diamine can also be derivatized to create a variety of discrete molecular structures. For instance, they can react with dicarbonyl compounds to form fused heterocyclic systems, such as pyrazines or other related aza-polycycles. These reactions open avenues for the synthesis of novel chromophores, ligands for metal complexes, and biologically active molecules. The isoquinoline core itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govrsc.org The derivatization of isoquinoline-5,8-diamine provides a pathway to new analogs with potential therapeutic applications.
Advanced Spectroscopic and Structural Elucidation of Isoquinoline 5,8 Diamine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For isoquinoline-5,8-diamine (B3184429) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals. The formation of the hydrochloride salt, which involves protonation of the basic nitrogen atoms, significantly influences the chemical shifts of nearby nuclei, providing key diagnostic information.
The ¹H NMR spectrum of isoquinoline-5,8-diamine hydrochloride provides information on the number of different types of protons and their neighboring environments. The electron-withdrawing nature of the protonated isoquinoline (B145761) nitrogen and the electron-donating effect of the amino groups create a distinct pattern of chemical shifts. Protons on the pyridine (B92270) ring (H-1, H-3, H-4) are typically observed at lower fields compared to those on the benzene (B151609) ring (H-6, H-7). The broad signals for the amine protons (NH₂) are due to exchange with the solvent and quadrupole broadening.
Illustrative ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~9.2 | d | ~6.0 |
| H-3 | ~8.5 | d | ~6.0 |
| H-4 | ~7.8 | t | ~6.0 |
| H-6 | ~7.0 | d | ~8.5 |
| H-7 | ~7.4 | d | ~8.5 |
| 5-NH₂ | ~5.0 | br s | - |
| 8-NH₂ | ~5.2 | br s | - |
| Note: The chemical shifts are predicted based on the analysis of isoquinoline and its amino-substituted derivatives. The broad singlets (br s) for the amine protons indicate their acidic nature and potential for hydrogen bonding. |
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbon atoms of the isoquinoline ring system exhibit a wide range of chemical shifts depending on their electronic environment. Carbons adjacent to the nitrogen atom (C-1, C-3) and those bearing the amino groups (C-5, C-8) show characteristic shifts.
Illustrative ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~152 |
| C-3 | ~143 |
| C-4 | ~121 |
| C-4a | ~135 |
| C-5 | ~145 |
| C-6 | ~115 |
| C-7 | ~125 |
| C-8 | ~148 |
| C-8a | ~128 |
| Note: These chemical shifts are illustrative and based on known data for the isoquinoline scaffold and substituted analogues. |
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy) establishes the connectivity between adjacent protons. For instance, correlations would be observed between H-3 and H-4, and between H-6 and H-7, confirming their positions on the respective rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This technique would definitively link the proton assignments in the ¹H NMR spectrum to the carbon assignments in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm the exact mass of the protonated molecule [M+H]⁺, where M is the free base isoquinoline-5,8-diamine.
Illustrative High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| Isoquinoline-5,8-diamine | C₉H₉N₃ | [M+H]⁺ | 160.0869 | ~160.087 |
| Note: The observed mass would be expected to be very close to the calculated mass, confirming the elemental composition. |
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample and for studying its fragmentation patterns. A reversed-phase HPLC method, using a C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of formic acid, would be suitable for the separation of this compound. nih.gov The mass spectrometer, often a tandem mass spectrometer (MS/MS), can then be used to isolate the molecular ion and induce fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure by showing the loss of characteristic neutral fragments, such as ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN), from the parent ion.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the isoquinoline core, the two amine groups, and the hydrochloride salt.
The fundamental vibrations of the isoquinoline ring system, a bicyclic aromatic heterocycle, give rise to several distinct peaks. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected to produce a set of sharp bands in the 1620-1400 cm⁻¹ range. nih.gov For the parent isoquinoline molecule, characteristic C=N stretching modes have been reported around 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net
The presence of the two primary amine (-NH₂) groups at positions 5 and 8 introduces additional, highly characteristic vibrational modes. The N-H stretching vibrations of primary amines typically appear as two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. However, in the solid state, extensive hydrogen bonding, which is expected in the hydrochloride salt, would cause these bands to broaden and shift to lower wavenumbers.
Furthermore, the N-H bending (scissoring) vibration of the primary amine groups is anticipated to be observed in the 1650-1580 cm⁻¹ region. Out-of-plane N-H wagging can also give rise to a broad absorption in the 900-650 cm⁻¹ range. The C-N stretching vibrations of the aromatic amines are expected to appear in the 1335-1250 cm⁻¹ region. In a study of 5,8-quinolinedione (B78156) derivatives, which share a similar bicyclic structure, C-N stretching vibrations were identified between 1325–1314 cm⁻¹ and 1256–1230 cm⁻¹. mdpi.com
The hydrochloride form of the compound will also influence the spectrum. The presence of the ammonium (B1175870) hydrochloride salt (R-NH₃⁺Cl⁻) would lead to the appearance of broad and strong absorption bands in the 3200-2800 cm⁻¹ region, characteristic of the N⁺-H stretching vibrations. These bands often overlap with the C-H stretching vibrations.
A hypothetical summary of the expected major IR absorption bands for this compound is presented in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| N⁺-H Stretch (Ammonium Salt) | 3200 - 2800 (broad) |
| N-H Stretch (Free Amine, if present) | 3500 - 3300 |
| N-H Bend (Amine Scissoring) | 1650 - 1580 |
| Aromatic C=C and C=N Stretch | 1620 - 1400 |
| Aromatic C-N Stretch | 1335 - 1250 |
| Out-of-plane N-H Wag | 900 - 650 (broad) |
X-ray Crystallography for Solid-State Structure Determination
The process begins with the growth of a suitable single crystal, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov For this compound, the analysis would reveal the planarity of the isoquinoline ring system and the orientation of the two amine substituents.
A key output of an X-ray crystallographic study is the unit cell parameters, which define the basic repeating unit of the crystal lattice. For instance, a study of a new monoclinic polymorph of 8-hydroxyquinoline (B1678124) reported the following unit cell parameters: a = 6.620 Å, b = 9.243 Å, c = 11.070 Å, and β = 90.718°, with a space group of P2₁/n. nih.govresearchgate.net Similarly, a bicyclic ortho-aminocarbonitrile derivative was found to crystallize in a monoclinic system with a P2₁/c space group. nih.gov It is plausible that this compound would also crystallize in a common space group such as P2₁/c or P-1.
| Crystallographic Parameter | Example Value (from related compounds) | Reference |
| Crystal System | Monoclinic | nih.govresearchgate.netnih.gov |
| Space Group | P2₁/n or P2₁/c | nih.govresearchgate.netnih.gov |
| a (Å) | 5.0319 - 6.620 | nih.govresearchgate.netmdpi.com |
| b (Å) | 9.243 - 28.207 | nih.govresearchgate.netmdpi.com |
| c (Å) | 9.408 - 11.070 | nih.govresearchgate.netmdpi.com |
| β (°) | 90.718 - 99.503 | nih.govresearchgate.netmdpi.com |
| Z (molecules per unit cell) | 4 or 8 | eurjchem.comnih.gov |
The solid-state structure of this compound would be significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The amine groups are excellent hydrogen bond donors, while the nitrogen atom of the isoquinoline ring and the chloride counter-ion are strong hydrogen bond acceptors.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.govcncb.ac.cn This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify the specific atoms involved in intermolecular contacts and their relative strengths.
For this compound, a Hirshfeld surface analysis would likely reveal the prominence of hydrogen bonding. The d_norm map would show distinct red spots, indicating close contacts corresponding to the N-H···Cl and N-H···N hydrogen bonds. nih.gov
The analysis also generates a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. In a study of a cadmium complex with an aminoethylmorpholine ligand, the Hirshfeld surface analysis quantified the contributions of various contacts as follows: H···H (71.8%), O···H/H···O (27.1%), and C···H/H···C (1.0%). nih.gov For this compound, a significant contribution from N···H/H···N contacts would be expected, in addition to H···H and C···H/H···C contacts. This quantitative breakdown allows for a detailed understanding of the forces governing the crystal packing.
| Interaction Type | Example Contribution (from related compounds) | Reference |
| H···H | ~71.8% | nih.gov |
| O···H / H···O | ~27.1% | nih.gov |
| N···H / H···N | Significant (Expected) | nih.govcncb.ac.cn |
| C···H / H···C | ~1.0% | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic isoquinoline ring system.
The parent isoquinoline molecule exhibits characteristic absorption maxima at approximately 217 nm, 266 nm, and 317 nm. thieme-connect.de The presence of the two electron-donating amine groups at positions 5 and 8 is expected to cause a bathochromic (red) shift in these absorption bands, moving them to longer wavelengths. This is due to the interaction of the lone pair of electrons on the nitrogen atoms with the π-system of the isoquinoline ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
A study of 5-substituted isoquinolines, including 5-aminoisoquinoline, demonstrated the effect of substituents on the electronic spectrum. researchgate.net For 5-aminoisoquinoline, absorption maxima are observed that are shifted compared to the parent isoquinoline. nist.gov In a study of another diamine, the π-π* transition of the aromatic chromophores resulted in a maximum absorption at 310 nm. researchgate.net Furthermore, in an acidic solution, the protonation of the heterocyclic nitrogen atom in isoquinoline leads to a bathochromic shift of the absorption maxima. thieme-connect.de Therefore, the spectrum of this compound in an aqueous or acidic solution would likely show absorption bands at even longer wavelengths compared to the free base in a non-polar solvent.
| Compound | Solvent | λ_max (nm) | Reference |
| Isoquinoline | Not Specified | 217, 266, 317 | thieme-connect.denist.gov |
| Isoquinoline (in acid) | Acidic Solution | 228, 274, 331 | thieme-connect.de |
| 5-Aminoisoquinoline | Ethanol | 243, 305, 338 | nist.gov |
| This compound (Expected) | Aqueous/Acidic | Shifted to longer wavelengths than the free base |
Computational and Theoretical Chemistry of Isoquinoline 5,8 Diamine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are essential for elucidating the electronic structure, stability, and reactivity of molecules. For isoquinoline-5,8-diamine (B3184429) hydrochloride, these methods could provide a detailed picture of its electron distribution and energy levels.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For isoquinoline-5,8-diamine hydrochloride, DFT calculations would typically be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles in the ground state. These calculations provide a static, time-averaged picture of the molecule's most stable three-dimensional arrangement.
While specific DFT studies on this compound are not found in the reviewed literature, studies on related quinoline (B57606) and isoquinoline (B145761) derivatives routinely utilize functionals like B3LYP with basis sets such as 6-31G* or larger to obtain reliable geometric and electronic data. Such studies on similar molecules have confirmed the utility of DFT in accurately modeling the structural parameters of heterocyclic aromatic compounds.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and optical properties.
For this compound, an analysis of its frontier orbitals would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The amino groups are expected to significantly influence the energy and localization of the HOMO, making them key sites for electrophilic reactions. The isoquinoline ring system, particularly the protonated nitrogen, would likely contribute to the LUMO, indicating sites for nucleophilic interaction. While general principles of Frontier Molecular Orbital theory are well-established, specific HOMO-LUMO energy values and orbital visualizations for this compound are not available in published research.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the characterization of transient species like transition states. For this compound, such studies could elucidate the pathways of its synthesis or degradation, or its reactions with other molecules.
Methods like DFT can be used to locate the transition state structures for proposed reaction steps. By calculating the energy barrier (activation energy) associated with each transition state, the feasibility and rate of a reaction can be predicted. For instance, the synthesis of derivatives from the diamine groups could be modeled to understand the regioselectivity and stereoselectivity of the reactions. Despite the potential for these insightful analyses, there are no specific computational studies on the reaction mechanisms involving this compound in the available literature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Theoretical calculations can predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. For this compound, these calculations would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. The accuracy of these predictions is generally high, especially for carbon atoms.
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths of the lowest-lying electronic transitions, the absorption maxima (λ_max) can be estimated. For this compound, TD-DFT could predict the π-π* and n-π* transitions characteristic of the aromatic system and the amino substituents. While methods for predicting these parameters for quinoline and isoquinoline derivatives are well-documented, specific predicted values for this compound are absent from the literature.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, accounting for conformational changes and interactions with a solvent environment. For a flexible molecule, MD simulations can explore the different accessible conformations and their relative populations.
Applications in Advanced Materials and Catalysis Research
Design and Synthesis of Ligands for Coordination Chemistry
The presence of two nitrogen atoms—one in the isoquinoline (B145761) ring and two in the diamine substituent—makes isoquinoline-5,8-diamine (B3184429) an excellent candidate for the synthesis of polydentate ligands for coordination chemistry. These ligands can form stable complexes with a variety of metal ions, leading to materials with interesting catalytic and electronic properties.
The development of chiral ligands is crucial for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. thieme-connect.com Chiral 1,2-diamines are particularly valuable as they can form stable chelate rings with metal centers, creating a well-defined chiral environment that can induce high enantioselectivity in a variety of chemical transformations. nih.gov
While direct studies on the use of isoquinoline-5,8-diamine for the synthesis of chiral ligands are emerging, the broader class of chiral isoquinoline-based ligands has shown significant promise. For instance, a novel class of chiral bis-8-aryl-isoquinoline bis-alkylamine iron complexes has been developed for asymmetric oxidation reactions. nih.govacs.org These catalysts, derived from 8-aryl-3-formylisoquinolines, have demonstrated high enantioselectivity in the epoxidation and hydroxycarbonylation of conjugated alkenes. nih.govacs.org The strategic use of the 8-isoquinoline position allows for the fine-tuning of the electronic properties of the metal center and the creation of a sterically demanding chiral pocket. nih.govacs.org
Given that isoquinoline-5,8-diamine possesses a chiral center upon certain modifications, it represents a valuable starting material for the synthesis of novel chiral ligands. The two primary amine groups can be functionalized with chiral auxiliaries or used to construct more complex chiral scaffolds. The resulting ligands could then be used to prepare chiral metal complexes for a range of asymmetric catalytic reactions, including hydrogenations, C-C bond-forming reactions, and oxidations.
Table 1: Examples of Chiral Ligands and Their Applications in Asymmetric Catalysis
| Ligand Type | Metal | Catalytic Reaction | Reference |
| Bis-8-aryl-isoquinoline bis-alkylamine | Iron | Asymmetric epoxidation and hydroxycarbonylation | nih.govacs.org |
| Chiral Diamines | Copper(I) | Asymmetric α-addition of ketimines to aldimines | nih.gov |
| Oxazolinylquinoline | N/A | Synthesis of chiral ligands | thieme-connect.com |
| Keto-imine Schiff base | N/A | Allylic oxidation of olefins | thieme-connect.com |
The coordination of isoquinoline-5,8-diamine to metal centers can lead to the formation of complexes with diverse catalytic activities. The isoquinoline nitrogen and the two exocyclic amino groups can act as a tridentate ligand, or the diamine moiety can chelate to a metal center. The resulting metal complexes can be explored for a variety of catalytic transformations.
Research on related isoquinoline derivatives has demonstrated their potential in catalysis. For example, oxorhenium(V) complexes of isoquinoline carboxylic acids have been synthesized and shown to be active catalysts for the epoxidation of cyclooctene. mdpi.com Furthermore, organometallic ruthenium and rhodium complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid have been investigated for their anticancer properties, highlighting the ability of functionalized isoquinolines to form biologically active metal complexes. nih.gov
The diamine functionality of isoquinoline-5,8-diamine allows for the synthesis of Schiff base ligands through condensation with aldehydes or ketones. These Schiff base ligands can then be used to prepare metal complexes with applications in various catalytic reactions, including oxidation, reduction, and polymerization. The electronic properties of the isoquinoline ring system can also be tuned to modulate the catalytic activity of the metal center.
Table 2: Examples of Isoquinoline-Based Metal Complexes and Their Catalytic Applications
| Metal Complex | Catalytic Application | Reference |
| Oxorhenium(V) complexes of isoquinoline carboxylic acids | Epoxidation of cyclooctene | mdpi.com |
| Ruthenium and Rhodium complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid | Anticancer activity | nih.gov |
| Iron complexes of bis-8-aryl-isoquinoline bis-alkylamine ligands | Asymmetric oxidation reactions | nih.govacs.org |
Exploration in Dye and Pigment Chemistry
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). nih.gov They are synthesized through a two-step process: diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. nih.govunb.ca
Isoquinoline-5,8-diamine, with its two primary amino groups, is an excellent candidate for the synthesis of novel azo dyes. Each amino group can be diazotized and coupled to a suitable aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to produce a wide range of colors. The extended conjugation provided by the isoquinoline ring system is expected to result in dyes with intense colors and potentially interesting photophysical properties.
The synthesis of azo dyes from 8-hydroxyquinoline (B1678124) has been reported, demonstrating the utility of the quinoline (B57606) scaffold in dye chemistry. scribd.comrdd.edu.iqresearchgate.net By analogy, the diazotization of isoquinoline-5,8-diamine and subsequent coupling reactions could lead to the formation of bis-azo dyes, which would have even more extended chromophoric systems. The resulting dyes could find applications in the textile industry, as well as in high-technology areas such as organic light-emitting diodes (OLEDs) and solar cells.
Table 3: General Steps for the Synthesis of Azo Dyes from Isoquinoline-5,8-diamine
| Step | Description |
| 1. Diazotization | Treatment of isoquinoline-5,8-diamine with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a bis-diazonium salt. |
| 2. Coupling | Reaction of the bis-diazonium salt with a coupling component (e.g., a phenol, naphthol, or aromatic amine) to form the bis-azo dye. |
Investigation as Components in Novel Functional Materials
The unique chemical structure of isoquinoline-5,8-diamine makes it a promising building block for the synthesis of novel functional materials. The two primary amine groups can participate in polymerization reactions, leading to the formation of high-performance polymers such as polyamides and polyimides.
Aromatic polyamides, for example, are known for their excellent thermal stability and mechanical properties. researchgate.net The incorporation of the rigid and planar isoquinoline ring into the polymer backbone could enhance these properties further, leading to materials with improved strength, stiffness, and thermal resistance. The solubility of these polymers could also be tailored by modifying the isoquinoline ring or the other monomers used in the polymerization.
Furthermore, isoquinoline-5,8-diamine can be oxidized to form isoquinoline-5,8-dione (B3342986). thieme-connect.de Quinones are a class of compounds with interesting redox properties and are known to be components of various functional materials, including conducting polymers, charge-transfer complexes, and materials for energy storage. The incorporation of the isoquinoline-5,8-dione moiety into polymers or other molecular architectures could lead to materials with novel electronic and electrochemical properties.
Utilization as Derivatization Reagents in Analytical Chemistry Method Development
In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as chromatography. nih.govsemanticscholar.org For example, amines, which can be difficult to detect by some chromatographic techniques due to their high polarity and lack of a strong chromophore, are often derivatized to improve their volatility, thermal stability, and detectability. nih.govsemanticscholar.org
Isoquinoline-5,8-diamine hydrochloride, with its two primary amine groups, has the potential to be used as a derivatization reagent for the analysis of various functional groups, such as carboxylic acids, aldehydes, and ketones. The reaction of the diamine with these analytes would result in the formation of a derivative that contains the highly UV-active and potentially fluorescent isoquinoline ring system, thereby enhancing the sensitivity of the analysis.
The development of new derivatization reagents is an active area of research in analytical chemistry. greyhoundchrom.comresearchgate.net The use of isoquinoline-5,8-diamine as a derivatization reagent could lead to the development of new and improved analytical methods for the determination of a wide range of analytes in complex matrices.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of isoquinoline-5,8-diamine hydrochloride, and how do they influence experimental design?
- Answer : The compound’s molecular formula (C₉H₉ClN₂) and molecular weight (180.63 g/mol) dictate solubility, stability, and reactivity in aqueous or organic solvents . For instance, its hydrochloride salt form suggests hygroscopicity, requiring anhydrous storage conditions to prevent degradation . Key properties like melting point and UV-Vis absorption spectra (if available) should be experimentally verified to optimize reaction conditions. Safety protocols, including glovebox use and fume hoods, are critical due to its potential respiratory and dermal hazards .
Q. How can researchers safely handle this compound in laboratory settings?
- Answer : Use NIOSH-approved eye protection (safety glasses/face shields) and nitrile gloves inspected for integrity . In case of inhalation, immediately relocate to fresh air and seek medical attention. Contaminated skin must be washed with soap and water, followed by disposal of gloves via regulated chemical waste protocols . Engineering controls, such as local exhaust ventilation, are mandatory to minimize airborne exposure .
Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?
- Answer : High-performance liquid chromatography (HPLC) with UV detection can assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Cross-reference data with literature values for analogous isoquinoline derivatives (e.g., hydrastinine hydrochloride, C₁₁H₁₃NO₃·HCl) to validate results .
Advanced Research Questions
Q. How can contradictions in experimental data for this compound’s reactivity be resolved?
- Answer : Apply factorial design to isolate variables (e.g., temperature, solvent polarity) that may cause inconsistencies . For example, pre-experimental screening (e.g., Taguchi methods) identifies dominant factors. Statistical tools like ANOVA or regression analysis quantify interactions between variables, while replication under controlled conditions minimizes random error . If contradictions persist, re-examine the theoretical framework (e.g., electron-donating effects of amine groups) to refine hypotheses .
Q. What methodological approaches integrate this compound into a broader theoretical framework (e.g., drug discovery or materials science)?
- Answer : Link the compound’s diamine functionality to its potential as a ligand in coordination chemistry or a precursor for heterocyclic synthesis. For drug discovery, align its structure-activity relationships (SAR) with known pharmacophores (e.g., topoisomerase inhibitors). Use molecular docking simulations to predict binding affinities, followed by in vitro assays to validate theoretical models .
Q. How should researchers design experiments to study degradation pathways of this compound under varying storage conditions?
- Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS and compare with stress-testing results (e.g., exposure to light, oxidizers). Kinetic modeling (e.g., Arrhenius equation) predicts shelf life, while spectroscopic monitoring (FTIR, Raman) tracks structural changes .
Methodological Guidance
Q. What statistical methods are recommended for analyzing dose-response relationships involving this compound?
- Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀/IC₅₀ values. Bootstrap resampling estimates confidence intervals, and Hill slopes assess cooperativity. For multiplex assays (e.g., cytotoxicity + enzymatic inhibition), apply multivariate analysis (PCA or MANOVA) to disentangle interdependent effects .
Q. How can researchers address gaps in literature on this compound’s mechanism of action?
- Answer : Perform a systematic review to identify understudied areas (e.g., metabolic pathways or off-target effects). Design hypothesis-driven experiments using CRISPR screens or proteomics to map molecular interactions. Validate findings with orthogonal methods (e.g., SPR for binding kinetics, siRNA knockdowns for functional validation) .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
